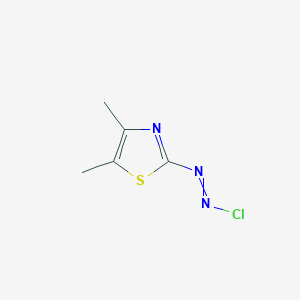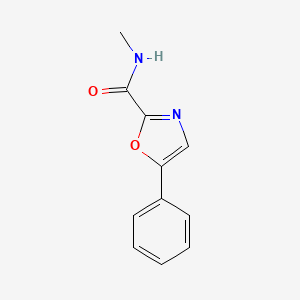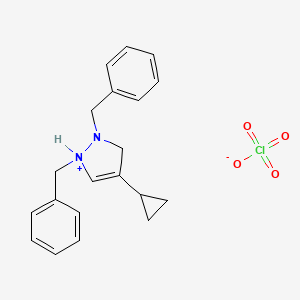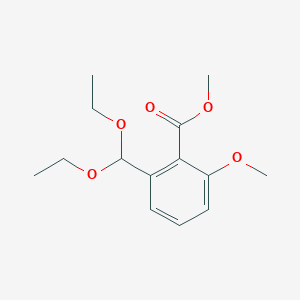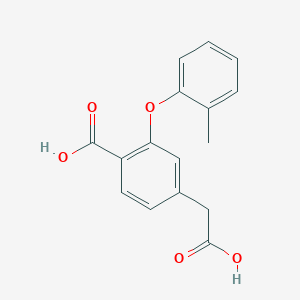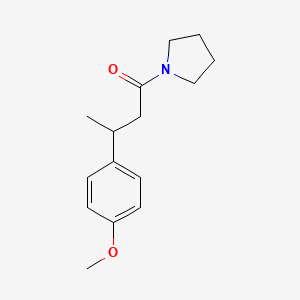![molecular formula C13H12N2O3S B14359722 Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- CAS No. 90579-02-5](/img/structure/B14359722.png)
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is an organosulfur compound with a complex structure that includes aromatic rings, a sulfonic acid group, and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- typically involves the reaction of benzenesulfonic acid with phenylmethylenehydrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol to facilitate the reaction. The process may require heating to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- may involve large-scale sulfonation processes where benzene is treated with sulfur trioxide and fuming sulfuric acid to form benzenesulfonic acid. This intermediate is then reacted with phenylmethylenehydrazine under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- involves its interaction with molecular targets through its sulfonic acid and hydrazone groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- 4-Methylbenzenesulfonic acid
- Sulfanilic acid
Uniqueness
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acids
Propiedades
Número CAS |
90579-02-5 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
4-(2-benzylidenehydrazinyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-19(17,18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H,(H,16,17,18) |
Clave InChI |
IBBXPWKHQZNFQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


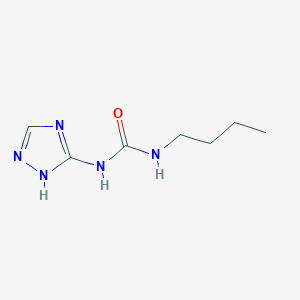
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
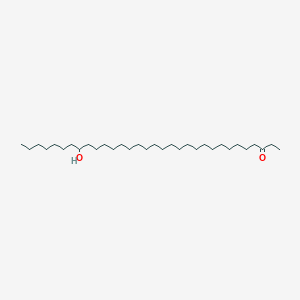
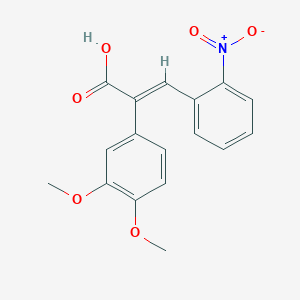
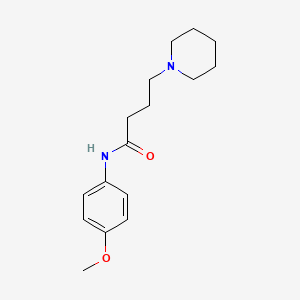
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
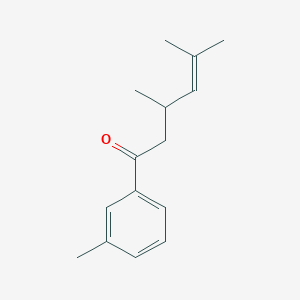
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
